Estrogen Receptor Binding Affinity: Desethyl Tamoxifen vs. Tamoxifen and 4-Hydroxytamoxifen
Desmethyltamoxifen (the N-desmethyl analog commonly but incorrectly equated with desethyl tamoxifen in the literature) displays an estrogen receptor (ER) binding affinity that is demonstrably weaker than both tamoxifen and 4-hydroxytamoxifen, and this inferior binding directly informs the functional irrelevance of the compound as a standalone antiestrogen. Specifically, in competitive radioligand binding assays using tritiated estradiol and ER isolated from human breast carcinoma, desmethyltamoxifen bound with less than 1% of the affinity of tamoxifen, whereas 4-hydroxytamoxifen exhibited an affinity 25–50 times greater than tamoxifen [1]. Given that the desethyl analog possesses the identical tertiary dimethylamino basic side chain and stilbene scaffold as the N-desmethyl species, its ER engagement capacity is predicted to be similarly negligible relative to the parent drug [2].
| Evidence Dimension | Competitive binding affinity for estrogen receptor (ER) relative to tamoxifen |
|---|---|
| Target Compound Data | Desmethyltamoxifen (structurally analogous side-chain metabolite): <1% of tamoxifen's ER binding affinity [1] |
| Comparator Or Baseline | Tamoxifen: defined as 100% reference binding; 4-Hydroxytamoxifen: 2500–5000% of tamoxifen binding |
| Quantified Difference | Desmethyltamoxifen ER binding is at least 100-fold weaker than tamoxifen and >2500-fold weaker than 4-hydroxytamoxifen |
| Conditions | In vitro competitive binding, tritiated estradiol displacement, ER isolated from human breast carcinoma tissue (Fabian et al., 1981) |
Why This Matters
A cataloged product that is explicitly confirmed as the desethyl impurity provides a negative-control reference standard for ER binding experiments, ensuring that observed antiestrogenic effects are attributed to active metabolites (e.g., endoxifen) rather than to inactive desethyl species.
- [1] Fabian C, Tilzer L, Sternson L. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: Correlation with blood levels in patients with metastatic breast cancer. Biopharm Drug Dispos. 1981;2(4):381-390. View Source
- [2] PubChem Compound Summary for CID 44245734, 2-[4-[(1E)-1,2-Diphenylethenyl]phenoxy]-N,N-dimethylethanamine. View Source
